Kresoxim-methyl-Säure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

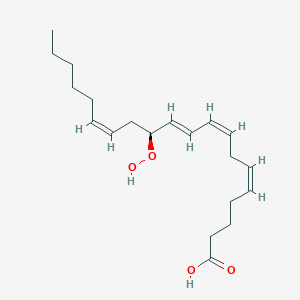

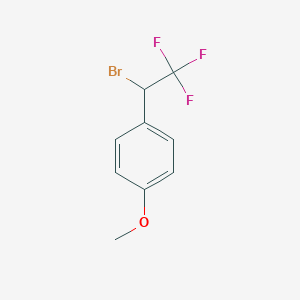

Kresoxim-methyl acid is a metabolite of kresoxim-methyl, a broad-spectrum foliar fungicide belonging to the strobilurin group. Kresoxim-methyl is widely used in agriculture to control various fungal diseases in crops such as grapes, apples, and rice. The compound undergoes rapid transformation in soil to form kresoxim-methyl acid, which is included in the residue definition for monitoring purposes .

Wissenschaftliche Forschungsanwendungen

Kresoxim-methyl acid has several scientific research applications:

Agriculture: Used to study the dissipation dynamics and residue levels in crops and soil.

Environmental Science: Investigated for its behavior in soil and water, including adsorption-desorption, leaching, and degradation.

Toxicology: Studied for its potential impact on human health and the environment.

Wirkmechanismus

Target of Action

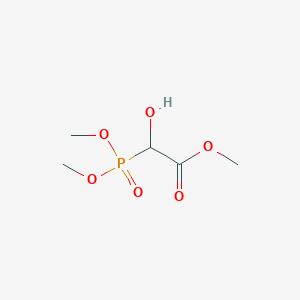

Kresoxim-methyl acid, also known as (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetic acid, is primarily targeted towards fungal cells . It is a broad-spectrum fungicide that inhibits spore germination, sporulation, and mycelial growth on the leaf surface .

Mode of Action

The compound belongs to the strobilurin group of chemicals . Its mode of action involves the inhibition of electron transport in the mitochondria of fungal cells . This prevents the formation of ATP, which is necessary for the normal metabolic processes of the fungus . It acts by inhibiting spore germination, and its redistribution via the vapor phase contributes to its activity .

Biochemical Pathways

Kresoxim-methyl acid affects the electron transport chain in the mitochondria of fungal cells . This disruption prevents the formation of ATP, thus inhibiting the normal metabolic processes of the fungus . In terms of degradation, four different photodegradation pathways have been proposed: photoisomerization, hydrolysis, hydroxylation, and ether cleavage .

Pharmacokinetics

The dissipation dynamics of kresoxim-methyl in Rosa roxburghii and soil follow first-order kinetics, with a half-life of 4.28 and 4.41 days, respectively . The terminal residual amount of kresoxim-methyl in Rosa roxburghii and soil samples was 0.003–1.764 and 0.007–2.091 mg kg−1, respectively .

Result of Action

The primary result of kresoxim-methyl’s action is the inhibition of fungal growth. It is very effective against powdery mildew for most crops and has a good greening effect . It also provides good residual activity, hence extended duration of control .

Action Environment

The effectiveness of kresoxim-methyl can be influenced by environmental factors. For instance, it shows a fast degradation in pH9 solutions but is relatively stable under neutral or acidic environments in the dark . The dietary intake risk assessment indicates that a risk quotient (RQ) for kresoxim-methyl based on the national estimated daily intake (NEDI) of 0.1995 mg was 0.79%, suggesting that the use of kresoxim-methyl on Rosa roxburghii at recommended dosage was safe to consumers .

Biochemische Analyse

Biochemical Properties

Kresoxim-methyl acid acts by inhibiting the mitochondrial respiration This means it interferes with the energy production within the cell, leading to the death of the fungal organism

Cellular Effects

The cellular effects of Kresoxim-methyl acid are primarily related to its role as a fungicide. By inhibiting mitochondrial respiration, it disrupts the energy production within the fungal cells, leading to their death

Molecular Mechanism

The molecular mechanism of action of Kresoxim-methyl acid involves the inhibition of mitochondrial respiration This involves binding interactions with biomolecules within the mitochondria, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

One study found that the dissipation dynamics of Kresoxim-methyl in Rosa roxburghii and soil followed the first-order kinetics, with a half-life of 4.28 and 4.41 days, respectively .

Dosage Effects in Animal Models

One study indicated that Kresoxim-methyl was extensively metabolised and rapidly excreted with negligible residues detected in tissues or milk .

Metabolic Pathways

It is known to inhibit mitochondrial respiration , which suggests it may interact with enzymes or cofactors involved in this process.

Transport and Distribution

One study found that there was little translocation of residues of Kresoxim-methyl and its acid metabolite to various plant parts .

Subcellular Localization

Given its role as a mitochondrial respiration inhibitor , it is likely that it localizes to the mitochondria within cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of kresoxim-methyl involves several steps:

Etherification: 2-halogenated methyl halogenated benzene reacts with 2-methylphenol to form 2-(2-methyl phenoxymethyl) halogenated benzene.

Grignard Reaction: The halogenated benzene undergoes a Grignard reaction with metal magnesium to form a reaction solution containing the Grignard reagent.

Condensation Reaction: The Grignard reagent reacts with dimethyl oxalate to form 2-(2-methyl phenoxymethyl) phenyl methyl oxalate, which then undergoes condensation with methoxylamine to produce kresoxim-methyl.

Industrial Production Methods

The industrial production of kresoxim-methyl follows a similar synthetic route but is optimized for large-scale production. The process involves:

- Use of cheap and easily obtained raw materials.

- Short process flow with easy-to-realize reaction conditions.

- Safe and simple operations with minimal wastewater generation.

- High stability of raw materials and intermediate products, leading to high purity and yield of kresoxim-methyl .

Analyse Chemischer Reaktionen

Types of Reactions

Kresoxim-methyl acid undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, kresoxim-methyl acid can be converted to other oxidized forms.

Hydrolysis: Kresoxim-methyl readily hydrolyzes in soil and water to form kresoxim-methyl acid.

Photodegradation: Under sunlight, kresoxim-methyl undergoes photodegradation, leading to the formation of different photoproducts.

Common Reagents and Conditions

Oxidizing Agents: Used for oxidation reactions.

Water and Acids: Facilitate hydrolysis reactions.

Sunlight or UV Light: Required for photodegradation reactions.

Major Products Formed

Oxidized Products: Formed during oxidation reactions.

Kresoxim-methyl Acid: Major product of hydrolysis.

Photoproducts: Formed during photodegradation.

Vergleich Mit ähnlichen Verbindungen

Kresoxim-methyl acid is compared with other strobilurin fungicides such as:

Azoxystrobin: Another widely used strobilurin fungicide with a similar mode of action.

Phenamacril: A strobilurin fungicide with different chemical properties but similar agricultural applications.

Uniqueness

Kresoxim-methyl acid is unique due to its rapid transformation from kresoxim-methyl and its significant leaching potential in soil. Its behavior in the environment and its impact on human health make it a compound of interest for scientific research .

Eigenschaften

CAS-Nummer |

1007364-30-8 |

|---|---|

Molekularformel |

C17H17NO4 |

Molekulargewicht |

299.32 g/mol |

IUPAC-Name |

(2Z)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetic acid |

InChI |

InChI=1S/C17H17NO4/c1-12-7-3-6-10-15(12)22-11-13-8-4-5-9-14(13)16(17(19)20)18-21-2/h3-10H,11H2,1-2H3,(H,19,20)/b18-16- |

InChI-Schlüssel |

LXOPDEDFRXZTNO-VLGSPTGOSA-N |

SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O |

Isomerische SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N/OC)/C(=O)O |

Kanonische SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)O |

Herkunft des Produkts |

United States |

Q1: What can you tell us about the leaching potential of Kresoxim-methyl acid compared to other pesticides commonly used in agriculture?

A1: Research suggests that Kresoxim-methyl acid exhibits relatively low leaching potential compared to other pesticides. A study comparing the transport of various agricultural chemicals through subsurface tile drains found that Kresoxim-methyl acid had a mass recovery of just 0.003% in drainage water []. This was significantly lower than other compounds tested, including Thiamethoxam (1.2%), Imidacloprid (0.48%), and S-metolachlor (0.032%) []. This low recovery suggests that Kresoxim-methyl acid is less likely to leach into water systems compared to these other compounds.

Q2: How does the environmental fate of Kresoxim-methyl acid influence its prioritization as a potential contaminant in drinking water sources?

A2: Although Kresoxim-methyl acid exhibits a relatively low leaching potential, it's important to consider its overall environmental fate and potential for long-term persistence. A risk-based prioritization approach identified Kresoxim-methyl acid as one of the transformation products with the highest risk index in drinking water sources in Great Britain []. This ranking considers factors beyond just leaching, such as pesticide usage, toxicity, transformation product formation, mobility, and persistence []. While the study highlights the importance of Kresoxim-methyl acid's potential presence in drinking water, further research is needed to fully understand its long-term fate and potential risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)